5α-Androstan-3,6,17-trione
5α-Androstan-3,6,17-trione
5α-Androstan-3,6,17-trione is an analog of 4-androstene-3,6,17-trione (4-AT, 6-OXO), an irreversible aromatase inhibitor that is used to increase serum androgen levels. 5α-Androstan-3,6,17-trione is considered a designer drug and is regulated in the United States. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
2243-05-2
VCID:
VC0160990
InChI:
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15H,3-10H2,1-2H3/t12-,13-,14-,15+,18+,19-/m0/s1
SMILES:
CC12CCC(=O)CC1C(=O)CC3C2CCC4(C3CCC4=O)C
Molecular Formula:
C19H26O3
Molecular Weight:
302.4 g/mol
5α-Androstan-3,6,17-trione
CAS No.: 2243-05-2
Reference Standards
VCID: VC0160990
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol
CAS No. | 2243-05-2 |
---|---|
Product Name | 5α-Androstan-3,6,17-trione |
Molecular Formula | C19H26O3 |
Molecular Weight | 302.4 g/mol |
IUPAC Name | (5S,8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione |
Standard InChI | InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15H,3-10H2,1-2H3/t12-,13-,14-,15+,18+,19-/m0/s1 |
Standard InChIKey | MGUDNDBPVZPSQA-JOFNPIDHSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
SMILES | CC12CCC(=O)CC1C(=O)CC3C2CCC4(C3CCC4=O)C |
Canonical SMILES | CC12CCC(=O)CC1C(=O)CC3C2CCC4(C3CCC4=O)C |
Description | 5α-Androstan-3,6,17-trione is an analog of 4-androstene-3,6,17-trione (4-AT, 6-OXO), an irreversible aromatase inhibitor that is used to increase serum androgen levels. 5α-Androstan-3,6,17-trione is considered a designer drug and is regulated in the United States. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
Synonyms | 5α-androstan-3,6,17-trione |
Reference | 1.Numazawa, M.,Tsuji, M. and Mutsumi, A. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: Its 3βreduction and time-dependent irreversible binding to aromatase with human placental microsomes. Journal of Steroid Biochemistry 28(3), 337-344 |
PubChem Compound | 11522319 |
Last Modified | Nov 11 2021 |
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